4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Melogliptin is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of triazole derivatives and other organic reagents under controlled conditions .
Industrial Production Methods
Industrial production of Melogliptin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Melogliptin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of Melogliptin, which are further processed to obtain the final active pharmaceutical ingredient .
Scientific Research Applications
Melogliptin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying DPP-IV inhibition and related enzymatic pathways.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored as a therapeutic agent for managing type II diabetes mellitus.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Melogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and reduce glucagon release. This results in improved glycemic control in patients with type II diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Dutogliptin
- Carmegliptin
- Alogliptin
- Vildagliptin
Uniqueness
Melogliptin is unique due to its specific molecular structure, which provides high selectivity and potency as a DPP-IV inhibitor. It has shown promising results in clinical trials, with significant reductions in HbA1c levels compared to placebo .
Properties
IUPAC Name |
4-fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGLDMGERSRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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